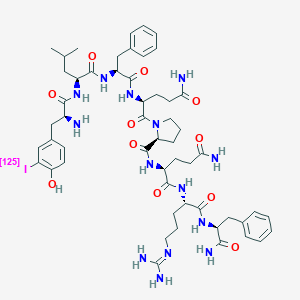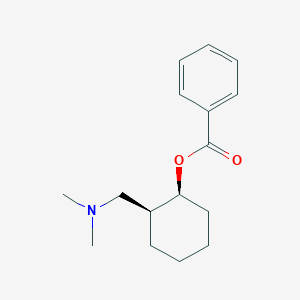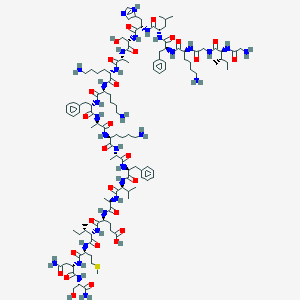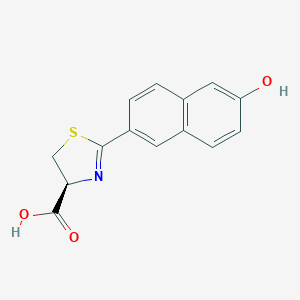
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide, also known as YLQP-21, is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. This peptide is a derivative of thyrotropin-releasing hormone (TRH) and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is not fully understood. However, it is believed to act through the activation of TRH receptors in the brain. This activation leads to the release of various neurotransmitters, including dopamine and norepinephrine, which are involved in learning and memory processes.
Biochemical and Physiological Effects:
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of the hypothalamic-pituitary-thyroid axis, and the modulation of the immune response. In animal models, 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been shown to improve learning and memory, increase locomotor activity, and decrease anxiety-like behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide in lab experiments is its stability. 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is stable in solution and can be stored for long periods without degradation. However, one of the limitations of using 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is its cost. 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is a relatively expensive peptide, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide. One area of future research is the identification of the specific TRH receptors that are activated by 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide. Another area of future research is the development of 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide analogs with improved stability and potency. Additionally, the potential therapeutic applications of 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide in various diseases, including Alzheimer's disease and autoimmune diseases, warrant further investigation.
Conclusion:
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is a peptide that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide have been discussed in this paper. Further research on 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide is warranted to fully understand its potential applications and mechanisms of action.
Synthesemethoden
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. In SPPS, the peptide is synthesized on a solid support, while in solution-phase peptide synthesis, the peptide is synthesized in solution. Both methods have been used to synthesize 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide successfully.
Wissenschaftliche Forschungsanwendungen
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been extensively studied for its potential applications in various fields, including neuroscience, endocrinology, and immunology. In neuroscience, 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been shown to improve learning and memory in animal models. In endocrinology, 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been studied for its potential role in the regulation of the hypothalamic-pituitary-thyroid axis. In immunology, 3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide has been shown to modulate the immune response and has potential applications in the treatment of autoimmune diseases.
Eigenschaften
CAS-Nummer |
125009-85-0 |
|---|---|
Produktname |
3-Iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide |
Molekularformel |
C54H75IN14O11 |
Molekulargewicht |
1221.2 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxy-3-(125I)iodanylphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C54H75IN14O11/c1-30(2)25-40(67-47(74)35(56)27-33-17-20-43(70)34(55)26-33)50(77)68-41(29-32-13-7-4-8-14-32)51(78)65-38(19-22-45(58)72)53(80)69-24-10-16-42(69)52(79)64-37(18-21-44(57)71)49(76)63-36(15-9-23-62-54(60)61)48(75)66-39(46(59)73)28-31-11-5-3-6-12-31/h3-8,11-14,17,20,26,30,35-42,70H,9-10,15-16,18-19,21-25,27-29,56H2,1-2H3,(H2,57,71)(H2,58,72)(H2,59,73)(H,63,76)(H,64,79)(H,65,78)(H,66,75)(H,67,74)(H,68,77)(H4,60,61,62)/t35-,36-,37-,38-,39-,40-,41-,42-/m0/s1/i55-2 |
InChI-Schlüssel |
OPGLGLVGCCZCIO-IVVUTVNBSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC(=C(C=C4)O)[125I])N |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC(=C(C=C4)O)I)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC(=C(C=C4)O)I)N |
Synonyme |
(125)I-Tyr-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 (125)I-Y8Fa (125)I-YLFQPQRFamide 3-iodotyrosyl-leucyl-phenylalanyl-glutaminyl-prolyl-glutaminyl-arginyl-phenylalaninamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)










![(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-8-[[3-(3-hydroxy-6-methoxy-2-methyloxan-4-yl)oxy-2-[2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]propanoyl]amino]-3-methoxy-4-methylocta-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid](/img/structure/B219565.png)